molecular formula C19H17ClN2O2 B14980943 2-chloro-N-(8-propoxyquinolin-5-yl)benzamide

2-chloro-N-(8-propoxyquinolin-5-yl)benzamide

Cat. No.: B14980943
M. Wt: 340.8 g/mol
InChI Key: OWHONSITJRHPHZ-UHFFFAOYSA-N
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Description

2-chloro-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their versatile medicinal properties, including antipsychotic, antihypertensive, antibacterial, and antimicrobial activities . This compound is characterized by the presence of a quinoline ring substituted with a propoxy group and a benzamide moiety substituted with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(8-propoxyquinolin-5-yl)benzamide typically involves multiple steps, including the formation of the quinoline ring, the introduction of the propoxy group, and the coupling with the benzamide moiety. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(8-propoxyquinolin-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(8-propoxyquinolin-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group on the quinoline ring and the chlorine atom on the benzamide moiety contribute to its unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

2-chloro-N-(8-propoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C19H17ClN2O2/c1-2-12-24-17-10-9-16(14-7-5-11-21-18(14)17)22-19(23)13-6-3-4-8-15(13)20/h3-11H,2,12H2,1H3,(H,22,23)

InChI Key

OWHONSITJRHPHZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3Cl)C=CC=N2

Origin of Product

United States

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